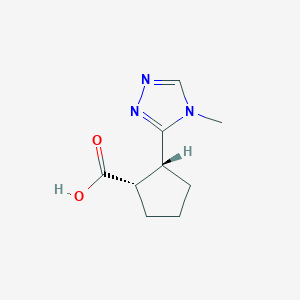

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

Description

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a chiral cyclopentane-carboxylic acid derivative featuring a 4-methyl-1,2,4-triazole substituent at the C2 position. Its stereochemistry ((1S,2R)) and heterocyclic aromatic system make it a versatile building block in medicinal chemistry, particularly for targeting enzymes or receptors requiring stereospecific interactions . The compound’s carboxylic acid group enhances solubility and enables salt formation, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .

Properties

IUPAC Name |

(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12-5-10-11-8(12)6-3-2-4-7(6)9(13)14/h5-7H,2-4H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALDRJAALHWIK-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1[C@@H]2CCC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a carboxylic acid and a 4-methyl-1,2,4-triazole moiety. The molecular formula is , with a molecular weight of approximately 182.19 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have shown that similar triazole-based compounds exhibit inhibition against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis pathways.

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Triazole A | E. coli | 15 | |

| Triazole B | S. aureus | 20 | |

| Triazole C | C. albicans | 18 |

Anticancer Properties

Triazole derivatives have also shown promise in cancer therapy. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 25 µM, indicating potent anticancer activity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanism of Action:

The anti-inflammatory effects are hypothesized to occur through the modulation of NF-kB signaling pathways, which play a critical role in the inflammatory response.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Its half-life in plasma is approximately 6 hours, allowing for potential use in therapeutic regimens requiring multiple doses per day.

Toxicology

Toxicological assessments reveal that the compound exhibits low acute toxicity levels with no significant adverse effects noted at therapeutic doses. Long-term studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

rac-(1R,2S)-2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic Acid

- Structural Difference : Incorporates a sulfanyl (-SH) group at position 5 of the triazole ring.

- Impact: The sulfanyl group increases molecular weight (241.31 g/mol vs. 195.2 g/mol for the target compound) and may enhance metal-binding capabilities.

- Stereochemistry : Racemic mixture (1R,2S vs. 1S,2R), which could reduce target specificity compared to the enantiopure target compound .

rac-(1R,2S)-2-(1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic Acid

Core Scaffold Modifications

(1S,2R)-2-(Thiophen-3-yl)cyclopentane-1-carboxylic Acid (ZVH)

- Structural Difference : Replaces the triazole with a thiophene ring.

- ~1.5 for the target compound). This compound demonstrated antiviral activity against Zika virus NS3 helicase in crystallographic studies .

1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic Acid

- Structural Difference: Triazole is at C3 of the cyclopentane, with an ethylamino group at C1.

- Positional isomerism may shift binding site interactions .

Functional Group Additions

(1R,3S)-3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic Acid

- Structural Difference : Contains methoxycarbonyl and three methyl groups.

- Impact : Increased hydrophobicity (logP ~3.0) and steric bulk may limit bioavailability. The methoxycarbonyl group serves as a prodrug moiety, enhancing cell membrane permeability .

Example 85 (EP 3 870 578 B1)

- Structural Difference: A complex derivative with a difluoromethyl-triazole-pyrrolidinone substituent.

- Impact : The extended structure (MW 577.3 g/mol) targets proteases, with the difluoromethyl group improving metabolic stability. The target compound’s simpler structure may favor synthetic accessibility and lower toxicity .

Pharmacological and Physicochemical Comparisons

Table 1. Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | logP* | Key Functional Groups | Biological Activity |

|---|---|---|---|---|

| (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid | 195.2 | ~1.5 | 4-Methyl-triazole, carboxylic acid | Protease inhibition (hypothesized) |

| rac-(1R,2S)-2-(4-Methyl-5-sulfanyl-triazol-3-yl)cyclopentane-1-carboxylic acid | 241.3 | ~2.0 | Sulfanyl, methyl-triazole | Metal-binding (potential) |

| ZVH [(1S,2R)-2-(thiophen-3-yl)cyclopentane-1-carboxylic acid] | 212.3 | ~2.1 | Thiophene, carboxylic acid | Antiviral (Zika NS3 helicase) |

| 1-(Ethylamino)-3-(1H-triazol-1-yl)cyclopentane-1-carboxylic acid | 224.3 | ~0.8 | Ethylamino, triazole | Undisclosed (intermediate) |

*Predicted using XLogP3 or analogous methods.

Q & A

Q. What are the key considerations for synthesizing (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid with high stereochemical purity?

Stereochemical control is critical. Methods include:

- Asymmetric cycloaddition : Utilize chiral catalysts (e.g., chiral Lewis acids) to induce the desired (1S,2R) configuration during cyclopentane ring formation .

- Chiral resolution : Separate enantiomers via preparative HPLC using chiral stationary phases (e.g., cellulose- or amylose-based columns) after synthesis .

- Intermediate functionalization : Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) after establishing the cyclopentane core .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Combine analytical techniques:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for similar cyclopentane derivatives in crystallographic studies) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to verify spatial arrangement of substituents .

- Chiral HPLC/MS : Validate enantiomeric purity (>98% ee) by comparing retention times with racemic standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates or vapors .

- Spill management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies to enhance bioavailability .

- Target engagement assays : Validate receptor binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm mechanism .

Q. What strategies improve yield in stereoselective synthesis when scaling up from milligram to gram quantities?

- Catalyst optimization : Screen chiral ligands (e.g., BINAP derivatives) to enhance turnover frequency and reduce catalyst loading .

- Flow chemistry : Implement continuous flow reactors to maintain precise temperature/pH control during cyclopentane ring closure .

- Purification techniques : Use flash chromatography with gradient elution (e.g., hexane/EtOAc to MeOH/water) to isolate the product efficiently .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

- Molecular docking : Simulate binding poses with enzymes (e.g., triazole-targeting kinases) using AutoDock Vina or Schrödinger Suite .

- QM/MM simulations : Analyze transition states of catalytic reactions involving the carboxylic acid moiety .

- ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .

Q. What experimental approaches resolve discrepancies in spectroscopic data during structural elucidation?

- Isotopic labeling : Synthesize - or -labeled analogs to trace signal origins in NMR spectra .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., <2 ppm error) to rule out impurities .

- Cross-validation : Compare data with structurally analogous compounds (e.g., cyclopentane-carboxylic acid derivatives) from PubChem or NIST databases .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| X-ray Crystallography | Resolution <1.0 Å, R-factor <0.05 | |

| Chiral HPLC | Column: Chiralpak IG-3; Mobile phase: Hexane/IPA (90:10) | |

| -NMR | (trans-configuration) |

Q. Table 2. Optimization of Stereoselective Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% (R)-BINAP-PdCl | 85% yield, 95% ee |

| Reaction temperature | −20°C (cyclopentane ring closure) | Minimizes racemization |

| Solvent system | THF/HO (4:1) | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.